molecular formula C14H13IN2O2 B251514 N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide

N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide

Cat. No. B251514
M. Wt: 368.17 g/mol
InChI Key: MFGMCZHUMVCXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide, also known as IMPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has a molecular weight of 357.2 g/mol.

Mechanism of Action

The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide involves its binding to the sigma-2 receptor. This binding leads to the activation of various signaling pathways that are involved in regulating cell growth, differentiation, and survival. It has been suggested that the activation of these pathways may be responsible for the neuroprotective effects of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide can protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide is its high affinity for the sigma-2 receptor, which makes it a valuable tool for studying the function of this receptor in various biological processes. However, one of the limitations of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide. One area of research is the development of more potent and selective sigma-2 receptor ligands based on the structure of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide. Another area of research is the investigation of the neuroprotective effects of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide in animal models of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the potential therapeutic applications of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide in the treatment of cancer and other diseases should be explored further.
Conclusion
In conclusion, N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide, or N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide, is a chemical compound that has shown great promise for its potential applications in scientific research. Its high affinity for the sigma-2 receptor makes it a valuable tool for studying the function of this receptor in various biological processes. The biochemical and physiological effects of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide have been extensively studied, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide involves the reaction between 5-iodo-6-methyl-2-pyridinecarboxylic acid and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is followed by purification using column chromatography. The yield of N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide is typically around 50%.

Scientific Research Applications

N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide has been shown to bind to the sigma-2 receptor with high affinity. The sigma-2 receptor is a protein that is found in high concentrations in the central nervous system and has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Molecular Formula

C14H13IN2O2

Molecular Weight

368.17 g/mol

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C14H13IN2O2/c1-9-12(15)7-8-13(16-9)17-14(18)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,16,17,18)

InChI Key

MFGMCZHUMVCXDU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC)I

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC)I

Origin of Product

United States

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